2-Bromo-5-nitrobenzene-1-sulfonyl chloride
Overview
Description
2-Bromo-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3BrClNO4S. It is a derivative of benzene, featuring bromine, nitro, and sulfonyl chloride functional groups. This compound is known for its reactivity and is used in various chemical synthesis processes .
Scientific Research Applications
2-Bromo-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
2-Bromo-5-nitrobenzene-1-sulfonyl chloride is classified as a skin corrosive and eye irritant . It may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in well-ventilated areas .
Mechanism of Action
Target of Action
It’s known that sulfonyl chloride compounds often act as electrophiles in organic synthesis reactions .
Mode of Action
The mode of action of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride is likely through electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that electrophilic aromatic substitution reactions can lead to the formation of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride typically involves the sulfonation of 2-Bromo-5-nitrobenzene. The process includes the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Bromination: Nitrobenzene undergoes bromination to yield 2-Bromo-5-nitrobenzene.
Sulfonation: The final step involves the sulfonation of 2-Bromo-5-nitrobenzene using chlorosulfonic acid to produce this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The bromine and nitro groups can participate in oxidation reactions.
Common Reagents and Conditions:
Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base such as pyridine.
Reduction: Reducing agents like tin(II) chloride or iron in the presence of hydrochloric acid are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products:
Substitution: Products include sulfonamides and sulfonate esters.
Reduction: The major product is 2-Bromo-5-aminobenzene-1-sulfonyl chloride.
Oxidation: Products include various oxidized derivatives depending on the reaction conditions.
Comparison with Similar Compounds
2-Nitrobenzenesulfonyl chloride: Similar structure but lacks the bromine atom.
2-Bromo-4-nitrobenzenesulfonyl chloride: Similar structure with the nitro group in a different position.
2-Chloro-5-nitrobenzenesulfonyl chloride: Similar structure with chlorine instead of bromine.
Uniqueness: 2-Bromo-5-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Properties
IUPAC Name |
2-bromo-5-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKGGBNPVRGQQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98130-55-3 | |
Record name | 2-bromo-5-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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